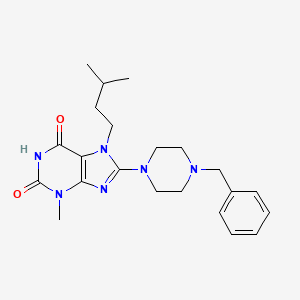

![molecular formula C16H16N2O2S2 B2515370 1-metil-3-[(fenilsulfanil)metil]-1H-tieno[2,3-c]pirazol-5-carboxilato de etilo CAS No. 400087-17-4](/img/structure/B2515370.png)

1-metil-3-[(fenilsulfanil)metil]-1H-tieno[2,3-c]pirazol-5-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

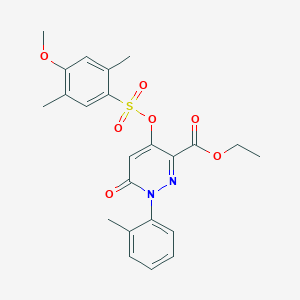

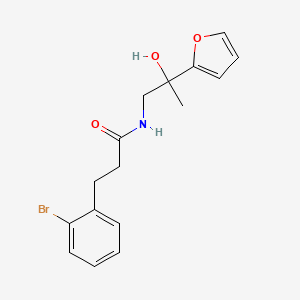

The compound ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of annulation methods, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, where a Knoevenagel approach is used followed by a cyclocondensation reaction . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves the treatment of a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods highlight the regioselectivity and the ability to introduce various substituents into the pyrazole ring, which is crucial for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . The dihedral angles between the planes of the pyrazole ring and adjacent benzene rings, as well as the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, are important features that can influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, diazotization, and coupling reactions, to afford a wide range of heterocyclic compounds . These reactions are often used to synthesize biologically active molecules and can be tailored to produce specific structural motifs.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their melting points, solubility, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties . Additionally, the biological activities, such as fungicidal and plant growth regulation activities, are also determined by the specific functional groups present in the molecule . Theoretical calculations, including density functional theory (DFT), are used to predict and compare the electronic structure-property relationships of these compounds .

Aplicaciones Científicas De Investigación

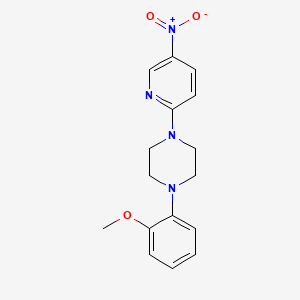

Síntesis Orgánica y Química Medicinal

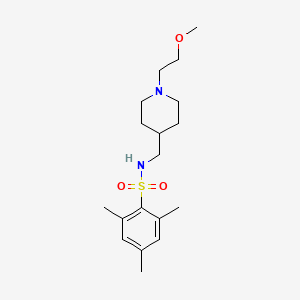

Las pirazoles, incluyendo nuestro compuesto de interés, sirven como andamios versátiles en la síntesis orgánica y la química medicinal. Se emplean con frecuencia como materiales de partida para crear sistemas heterocíclicos más complejos con relevancia en la investigación farmacéutica . Los investigadores utilizan las pirazoles para construir nuevos candidatos a fármacos debido a su diversidad estructural y sus posibles actividades biológicas.

Actividades Antileishmaniales y Antimaláricas

Los compuestos que contienen pirazol, incluido nuestro derivado de etilo, exhiben diversos efectos farmacológicos. En particular, demuestran potentes actividades antileishmaniales y antimaláricas. Estos hallazgos resaltan el potencial del compuesto como estructura principal para el desarrollo de nuevos fármacos contra enfermedades parasitarias .

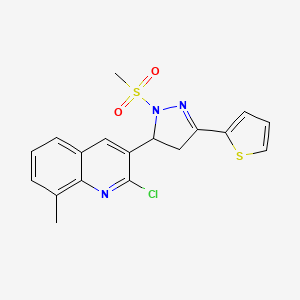

Ciencia de Materiales e Industria

El andamio que contiene tiofeno del compuesto ha despertado interés en la ciencia de materiales y la industria. Los investigadores exploran sus posibles aplicaciones en varios campos, incluida la electrónica, los polímeros y los recubrimientos. Sus amplias propiedades terapéuticas lo convierten en un candidato intrigante para aplicaciones industriales .

Mecanismo De Acción

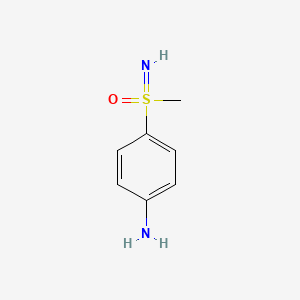

Target of Action

Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

It’s worth noting that similar compounds, like indole derivatives, have shown various biologically vital properties .

Result of Action

Similar compounds, like indole derivatives, have been used for the treatment of various disorders in the human body .

Propiedades

IUPAC Name |

ethyl 1-methyl-3-(phenylsulfanylmethyl)thieno[2,3-c]pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-3-20-16(19)14-9-12-13(17-18(2)15(12)22-14)10-21-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRGAMRWKYOIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)N(N=C2CSC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)